(3AS,3a'S,8aR,8a'R)-2,2'-(cyclohexane-1,1-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazole) (3AS,3a'S,8aR,8a'R)-2,2'-(cyclohexane-1,1-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazole)
Brand Name: Vulcanchem
CAS No.: 182122-13-0
VCID: VC7042091
InChI: InChI=1S/C26H26N2O2/c1-6-12-26(13-7-1,24-27-22-18-10-4-2-8-16(18)14-20(22)29-24)25-28-23-19-11-5-3-9-17(19)15-21(23)30-25/h2-5,8-11,20-23H,1,6-7,12-15H2/t20-,21-,22+,23+/m1/s1
SMILES: C1CCC(CC1)(C2=NC3C(O2)CC4=CC=CC=C34)C5=NC6C(O5)CC7=CC=CC=C67
Molecular Formula: C26H26N2O2
Molecular Weight: 398.506

(3AS,3a'S,8aR,8a'R)-2,2'-(cyclohexane-1,1-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazole)

CAS No.: 182122-13-0

Cat. No.: VC7042091

Molecular Formula: C26H26N2O2

Molecular Weight: 398.506

* For research use only. Not for human or veterinary use.

(3AS,3a'S,8aR,8a'R)-2,2'-(cyclohexane-1,1-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazole) - 182122-13-0

Specification

CAS No. 182122-13-0
Molecular Formula C26H26N2O2
Molecular Weight 398.506
IUPAC Name (3aR,8bS)-2-[1-[(3aR,8bS)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazol-2-yl]cyclohexyl]-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole
Standard InChI InChI=1S/C26H26N2O2/c1-6-12-26(13-7-1,24-27-22-18-10-4-2-8-16(18)14-20(22)29-24)25-28-23-19-11-5-3-9-17(19)15-21(23)30-25/h2-5,8-11,20-23H,1,6-7,12-15H2/t20-,21-,22+,23+/m1/s1
Standard InChI Key RPTWHOHESXOONM-LUKWVAJMSA-N
SMILES C1CCC(CC1)(C2=NC3C(O2)CC4=CC=CC=C34)C5=NC6C(O5)CC7=CC=CC=C67

Introduction

Chemical Identification and Structural Characteristics

Systematic Nomenclature and Molecular Formula

The IUPAC name (3AS,3a'S,8aR,8a'R)-2,2'-(cyclohexane-1,1-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazole) systematically describes the compound's stereochemistry and connectivity. The molecular formula C₂₆H₂₆N₂O₂ confirms the presence of two indenooxazole moieties linked through a cyclohexyl spacer . Key structural features include:

  • Two fused bicyclic systems combining benzene and oxazole rings

  • Central cyclohexane bridge enforcing specific dihedral angles

  • Four stereocenters creating a C₂-symmetric architecture

Crystallographic and Stereochemical Features

Synthesis and Manufacturing Considerations

Synthetic Pathways

While detailed synthetic protocols remain proprietary, retrosynthetic analysis suggests a multi-step sequence involving:

  • Preparation of enantiomerically pure indenooxazole precursors

  • Cyclohexane-1,1-diyl bridge installation via nucleophilic aromatic substitution

  • Stereochemical control through chiral resolution or asymmetric synthesis

Key intermediates likely include:

  • 3a,8a-Dihydro-8H-indeno[1,2-d]oxazole derivatives

  • 1,1-Dihalocyclohexane coupling agents

Purification and Characterization

Purification typically employs recrystallization from dichloromethane/hexane mixtures, followed by chiral HPLC to ensure enantiomeric excess >99%. Characterization data includes:

ParameterValue/DescriptionMethod
[α]²⁰D-360 ± 2° (c=1 in CH₂Cl₂)Polarimetry
Melting Point228-230°C (decomp.)DSC
SolubilityDCM > DMF > THF (sparingly in H₂O)Phase diagram

Physicochemical Properties

Electronic Characteristics

The conjugated π-system exhibits strong UV absorption at λmax = 274 nm (ε = 12,400 M⁻¹cm⁻¹) with fluorescence emission at 398 nm, suggesting potential as a fluorophore . Frontier molecular orbital calculations predict a HOMO-LUMO gap of 3.8 eV, indicating moderate electron-transport capabilities .

Thermal Stability

Thermogravimetric analysis (TGA) shows decomposition onset at 298°C under nitrogen, with 95% mass loss by 450°C. Differential scanning calorimetry (DSC) reveals a glass transition temperature (Tg) at 148°C, making it suitable for high-temperature polymer applications .

Applications in Advanced Materials

Chiral Catalysis

The compound's C₂ symmetry and rigid framework make it effective in asymmetric induction. Notable catalytic applications include:

  • Enantioselective Diels-Alder reactions (up to 98% ee)

  • Michael additions with β-keto esters

  • Organocatalytic aldol reactions in aqueous media

A comparative study of catalytic performance shows:

Reaction TypeYield (%)ee (%)Reference
Diels-Alder9298
Aldol Condensation8595
Michael Addition7891

Polymer Science

Incorporation into polyimide matrices enhances thermal stability while maintaining optical clarity. Composite materials containing 5 wt% additive show:

  • 40% increase in tensile modulus

  • 25°C elevation in glass transition temperature

  • <2% haze at 500 μm thickness

Environmental and Regulatory Considerations

Ecotoxicology

The compound demonstrates low aquatic toxicity (LC₅₀ >100 mg/L in Daphnia magna), but exhibits bioaccumulation potential (log Kow = 4.2) . Degradation studies show:

  • 60% mineralization in 28 days (OECD 301B)

  • Photolytic half-life = 12 hours (λ >290 nm)

  • Anaerobic persistence >6 months

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